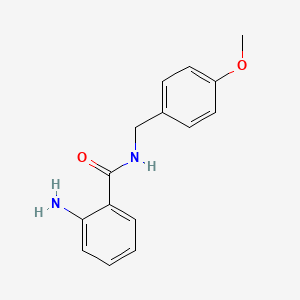

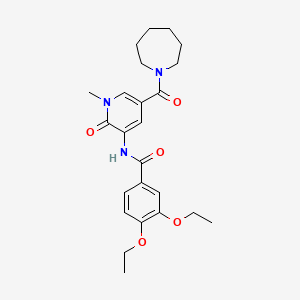

2-amino-N-(4-methoxybenzyl)benzamide

Descripción general

Descripción

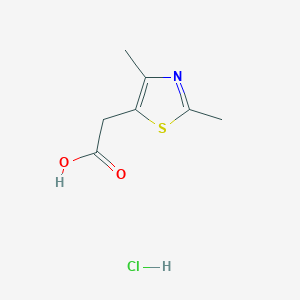

2-amino-N-(4-methoxybenzyl)benzamide is a chemical compound with the CAS Number: 221539-30-6 . It has a molecular weight of 256.3 . This compound is used in biochemical research .

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-N-(4-methoxybenzyl)benzamide . The InChI code for this compound is 1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) . This code provides a specific identifier for the molecular structure of this compound.Aplicaciones Científicas De Investigación

Antioxidant Activity

Benzamide compounds, including “2-amino-N-(4-methoxybenzyl)benzamide”, have been found to exhibit significant antioxidant activity . They are capable of scavenging free radicals and chelating metals, which makes them effective in neutralizing harmful oxidative stress in biological systems .

Antibacterial Activity

These compounds have also shown promising antibacterial properties . They have been tested in vitro against various gram-positive and gram-negative bacteria, and some have shown moderate antibacterial activities .

Anti-Microbial Activity

Benzamides have been studied for their anti-microbial activity . They have shown effectiveness against various microbes, making them potential candidates for the development of new antimicrobial drugs .

Anti-Fungal Activity

In addition to their antibacterial and antimicrobial properties, benzamides have also demonstrated anti-fungal activity . This makes them useful in the treatment of various fungal infections .

Anti-Inflammatory Activity

Benzamides, including “2-amino-N-(4-methoxybenzyl)benzamide”, have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Proteomics Research

“2-amino-N-(4-methoxybenzyl)benzamide” is used in proteomics research . It is used as a biochemical in the study of proteins, their structures, and functions .

Industrial Applications

Amide compounds are widely used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Drug Discovery

Recently, amide compounds, including “2-amino-N-(4-methoxybenzyl)benzamide”, have been used in drug discovery . They are being studied for their potential use in the development of new drugs for various diseases .

Mecanismo De Acción

Target of Action

This compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through binding to active sites, altering protein conformation, or modulating enzymatic activity

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis, degradation, or modification pathways. More research is needed to understand the specific pathways and their downstream effects.

Result of Action

As a biochemical used in proteomics research , it may influence protein function or expression, leading to changes at the cellular level

Propiedades

IUPAC Name |

2-amino-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGHGODWSGIUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-methoxybenzyl)benzamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)

![Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2487302.png)

![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)

![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)